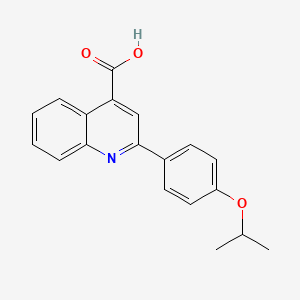

2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid

Description

2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid (IUPAC name: 6-methyl-2-[4-(propan-2-yloxy)phenyl]quinoline-4-carboxylic acid) is a quinoline-4-carboxylic acid derivative with a molecular formula of C₂₀H₁₉NO₃ and a molecular weight of 321.376 g/mol . The compound features a quinoline core substituted with a methyl group at position 6, a 4-isopropoxyphenyl group at position 2, and a carboxylic acid moiety at position 2. It is structurally related to several bioactive quinoline derivatives, particularly those explored for antibacterial applications .

Properties

IUPAC Name |

2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-12(2)23-14-9-7-13(8-10-14)18-11-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWZQSBTGVJYHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976793 | |

| Record name | 2-{4-[(Propan-2-yl)oxy]phenyl}quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6131-14-2 | |

| Record name | 2-{4-[(Propan-2-yl)oxy]phenyl}quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 2-aminoaryl ketones with arylacetylenes, followed by cyclization to form the quinoline ring . Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Additionally, microwave-assisted processes have been introduced for the preparation of quinoline-4-carboxylic acids, which involve a condensation reaction between isatins and sodium pyruvate .

Chemical Reactions Analysis

2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, silica gel, and sodium pyruvate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with molecular iodine in ethanol can yield quinoline derivatives with different substituents .

Scientific Research Applications

Synthesis of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic Acid

The synthesis of this compound typically involves reactions such as the Pfitzinger reaction, where isatin derivatives react with α-methyl ketones. This method has been optimized to yield high purity and yield of quinoline-4-carboxylic acids. Recent studies have demonstrated efficient synthetic routes that include refluxing in ethanol with potassium hydroxide as a catalyst .

Antimicrobial Activity

Quinoline-4-carboxylic acids are recognized for their antimicrobial properties. A study evaluated various derivatives against common pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the isopropoxy group was found to enhance antibacterial activity compared to other substitutions .

Antileishmanial Activity

Recent research has highlighted the potential of quinoline derivatives in treating leishmaniasis. In vitro studies against Leishmania donovani showed that certain derivatives exhibited significant antileishmanial activity, with IC50 values indicating their potency compared to standard treatments .

Anticancer Properties

The anticancer potential of quinoline derivatives has also been explored. Compounds derived from quinoline-4-carboxylic acid have been tested against various cancer cell lines, demonstrating selective cytotoxicity and promising results in inhibiting tumor growth .

Case Study 1: Antimicrobial Evaluation

A series of this compound derivatives were synthesized and evaluated for their antibacterial activity against E. coli and S. aureus. The results indicated that compounds with electron-withdrawing groups showed enhanced activity .

| Compound | Activity Against E. coli (MIC µg/mL) | Activity Against S. aureus (MIC µg/mL) |

|---|---|---|

| A | 32 | 16 |

| B | 64 | 8 |

| C | 16 | 32 |

Case Study 2: Antileishmanial Screening

In a study focused on antileishmanial activity, several quinoline derivatives were synthesized and tested against L. donovani. The most active compound demonstrated an IC50 value comparable to traditional treatments .

| Compound | IC50 (µg/mL) | Control (Sodium Stibogluconate IC50 µg/mL) |

|---|---|---|

| Q1 | 5 | 10 |

| Q2 | 15 | 10 |

| Q3 | 20 | 10 |

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, quinoline derivatives are known to interfere with the heme detoxification pathway in Plasmodium parasites, leading to their antimalarial effects . In other contexts, the compound may interact with different enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The antibacterial and pharmacological activities of quinoline-4-carboxylic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Quinoline-4-carboxylic Acid Derivatives

Physicochemical Properties

- Solubility : Carboxylic acid moieties confer moderate aqueous solubility, but bulky substituents (e.g., isopropoxy) reduce it.

- Thermal Stability : Melting points range from 200–250°C for most derivatives, with halogenated compounds (e.g., bromo, chloro) showing higher thermal stability .

Biological Activity

2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its anticancer, antibacterial, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with an isopropoxyphenyl group and a carboxylic acid moiety. Its molecular formula is , with a molecular weight of 335.40 g/mol. The presence of the quinoline ring is crucial as it is associated with various bioactivities, including anticancer and antimicrobial effects.

Anticancer Activity

Research has demonstrated that derivatives of quinoline, including this compound, exhibit selective cytotoxicity against cancer cells while sparing normal cells.

Case Studies

-

Cytotoxicity Assay : A study assessed the cytotoxic potential of various quinoline derivatives against different cancer cell lines such as MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer). The compounds were tested at a concentration of 100 μM for 24 hours, revealing significant growth inhibition in cancer cells compared to healthy baby hamster kidney cells (BHK-21) .

The data indicates that certain derivatives possess potent anticancer properties, warranting further exploration for therapeutic applications.

Compound Code MCF-7 GI50 (μM) K-562 GI50 (μM) HeLa GI50 (μM) 4i >100 17.1 ± 2.66 1.43 ± 0.26 4l 7.25 ± 0.86 10.9 ± 1.04 7.19 ± 0.78 4p 0.49 ± 0.02 13.6 ± 1.78 >100 Carboplatin 3.91 ± 0.32 4.11 ± 0.78 5.13 ± 0.45 - Mechanism of Action : Quinoline derivatives are known to interfere with the heme detoxification pathway in Plasmodium parasites, suggesting potential antimalarial effects as well . Additionally, some studies have indicated that these compounds may act as histone deacetylase (HDAC) inhibitors, which are critical targets in cancer therapy .

Antibacterial Activity

Quinoline derivatives, including the target compound, have shown promising antibacterial activity against various bacterial strains.

Research Findings

A study synthesized several derivatives of quinoline-4-carboxylic acid and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria . The results highlighted that compounds with specific substitutions exhibited significant activity against Staphylococcus aureus and Bacillus subtilis, while showing moderate effects against Escherichia coli.

Other Biological Activities

The biological profile of quinoline derivatives extends beyond anticancer and antibacterial activities:

- Antiviral Effects : Some studies indicate potential antiviral properties against viruses like HIV and influenza.

- Anti-inflammatory Properties : Quinoline derivatives have been investigated for their ability to modulate inflammatory responses.

- Antimalarial Activity : The interference with Plasmodium heme detoxification pathways suggests significant antimalarial potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid and related derivatives?

- Answer : The synthesis typically involves condensation reactions such as the Doebner reaction (using aniline derivatives, aldehydes, and pyruvic acid in ethanol with trifluoroacetic acid catalysis) or the Pfitzinger reaction (isatin and α-methyl ketone in aqueous ethanol) . Microwave-assisted synthesis has been explored to improve reaction efficiency and yield . For derivatives, post-synthetic modifications like esterification or amidation are used, often requiring anhydrous conditions and coupling agents (e.g., PyBOP in DMF) .

Q. How is structural characterization of this compound performed in crystallographic and spectroscopic studies?

- Answer :

- X-ray crystallography : The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for determining crystal structures. This program handles high-resolution data and twinned crystals effectively .

- Spectroscopy : UV-Vis (Hitachi U-2910) and fluorescence spectrophotometry (Shimadzu RF5301PC) are standard for analyzing electronic transitions and emissive properties, particularly useful for derivatives with extended aromatic systems .

- NMR/LC-MS : Essential for confirming molecular integrity and purity, especially for intermediates like 2-(2-nitrophenyl)quinoline-4-carboxylic acid .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer :

- Avoid inhalation, skin/eye contact, and electrostatic discharge. Use PPE (gloves, goggles) and work in a fume hood .

- Storage: Keep in sealed, dry containers under inert atmospheres (e.g., nitrogen) to prevent degradation .

- Disposal: Classify as hazardous waste; incinerate via licensed facilities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of quinoline-4-carboxylic acid derivatives?

- Answer :

- Modification sites : The isopropoxy group at the 4-phenyl position enhances lipophilicity, potentially improving membrane permeability. Substituents on the quinoline core (e.g., halogens, methoxy groups) influence interactions with biological targets like alkaline phosphatases or microbial enzymes .

- Case study : Derivatives with Cd(II) complexes (e.g., 2-(4-fluorophenyl)quinoline-4-carboxylic acid) show altered fluorescence and metal-binding properties, relevant for antimicrobial or anticancer applications .

Q. What computational approaches are used to model interactions between this compound and biological targets?

- Answer :

- Molecular docking : Tools like AutoDock Vina predict binding affinities to enzymes (e.g., alkaline phosphatases) by analyzing hydrogen bonding and hydrophobic interactions with active sites .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with fluorescence behavior or redox activity .

- ADMET prediction : Software like SwissADME evaluates drug-likeness, focusing on logP, solubility, and cytochrome P450 interactions .

Q. How do fluorescent properties of this compound enable its application in chemical sensing?

- Answer : The quinoline core’s large π-conjugated system allows for strong fluorescence emission. Boronic acid-functionalized derivatives (e.g., 2-(4-boronophenyl)quinoline-4-carboxylic acid) bind diols (e.g., catechol, dopamine) via reversible esterification, causing detectable spectral shifts (~50 nm in λem) . Applications include sensors for Fe<sup>3+</sup> or biomolecules in aqueous media, validated via Job’s plot analysis .

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

- Answer :

- Reaction optimization : Compare microwave vs. conventional heating (e.g., 80% yield in 2 hours vs. 60% in 24 hours) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., decarboxylated intermediates) that reduce efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but risk side reactions vs. ethanol’s mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.